molecular formula C5H6N4O2 B13536283 4,6-Diamino-5-pyrimidinecarboxylic acid

4,6-Diamino-5-pyrimidinecarboxylic acid

Cat. No.: B13536283
M. Wt: 154.13 g/mol
InChI Key: KOWHEWHJECZATP-UHFFFAOYSA-N
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Description

4,6-Diaminopyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diaminopyrimidine-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4,6-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution with ammonia or amines to introduce the amino groups at positions 4 and 6. The carboxylic acid group can be introduced through subsequent reactions, such as hydrolysis or carboxylation .

Industrial Production Methods: Industrial production of 4,6-diaminopyrimidine-5-carboxylic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield, purity, and cost-effectiveness. Key factors include the choice of solvents, catalysts, and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diaminopyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

4,6-Diaminopyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-diaminopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes involved in nucleotide synthesis, thereby affecting cellular processes such as DNA replication and repair. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Uniqueness: 4,6-Diaminopyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups and carboxylic acid functionality make it a versatile intermediate in various synthetic pathways and applications .

Properties

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

4,6-diaminopyrimidine-5-carboxylic acid

InChI

InChI=1S/C5H6N4O2/c6-3-2(5(10)11)4(7)9-1-8-3/h1H,(H,10,11)(H4,6,7,8,9)

InChI Key

KOWHEWHJECZATP-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)N)C(=O)O)N

Origin of Product

United States

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